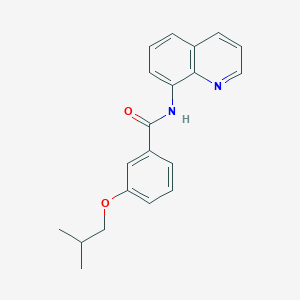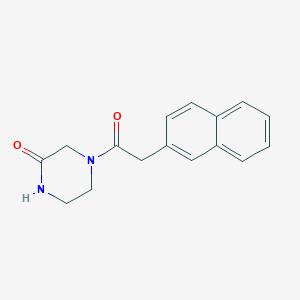
4-(2-Cyclohexylacetyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclohexylacetyl)piperazin-2-one, also known as CX1739, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities. In
Mécanisme D'action
The exact mechanism of action of 4-(2-Cyclohexylacetyl)piperazin-2-one is not fully understood, but it is thought to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It may also exert its effects through the regulation of inflammatory mediators, such as cytokines and chemokines.
Biochemical and physiological effects:
Studies have shown that 4-(2-Cyclohexylacetyl)piperazin-2-one can produce a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of anxiety-related behaviors, and the improvement of cognitive function. It has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Cyclohexylacetyl)piperazin-2-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability and high cost of the compound.
Orientations Futures
There are several potential future directions for research on 4-(2-Cyclohexylacetyl)piperazin-2-one, including the exploration of its potential use in the treatment of other inflammatory and pain-related conditions, as well as its potential as a therapeutic agent for neurological and psychiatric disorders such as depression and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 4-(2-Cyclohexylacetyl)piperazin-2-one is a promising compound with a range of potential therapeutic applications. Its well-characterized pharmacological profile and favorable safety profile make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for use in clinical settings.
Méthodes De Synthèse
4-(2-Cyclohexylacetyl)piperazin-2-one can be synthesized through a multistep process involving the reaction of 2-chloroacetyl chloride with cyclohexylamine to produce 2-cyclohexylacetyl chloride. This intermediate is then reacted with piperazine to yield 4-(2-Cyclohexylacetyl)piperazin-2-one. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
4-(2-Cyclohexylacetyl)piperazin-2-one has been shown to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, analgesic, and anxiolytic agent. It has been studied extensively for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammation-related diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(2-cyclohexylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-9-14(7-6-13-11)12(16)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUSKFKYNNKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylacetyl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)

![3-[3-[(3-chlorophenyl)sulfonylamino]propanoylamino]-N-methylbenzamide](/img/structure/B7537471.png)


![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)
![1-[2,4,6-Trimethyl-3-[(3-morpholin-4-ylsulfonylphenyl)methylsulfanylmethyl]phenyl]ethanone](/img/structure/B7537493.png)

![2,2-Dimethyl-1-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7537507.png)

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)
